D(+)Glyceric acid hemicalcium salt

Description

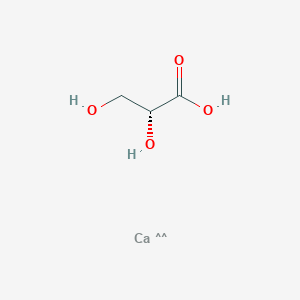

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/t2-;/m1./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSPYQVJHDHQPR-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)O.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585172 | |

| Record name | (2R)-2,3-Dihydroxypropanoic acid--calcium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14028-62-7 | |

| Record name | (2R)-2,3-Dihydroxypropanoic acid--calcium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Roles and Metabolic Pathways in Non Human Systems

Broader Metabolic Network Intersections

Prebiotic Phosphorylation of Glyceric Acid and its Connection to Early Carbohydrate Metabolism

The phosphorylation of glyceric acid represents a significant reaction in the context of prebiotic chemistry, as it transforms a simple, potentially prebiotic organic molecule into phosphate (B84403) derivatives that are fundamental to modern carbohydrate metabolism. nih.gov Research has demonstrated that glyceric acid, in the presence of trimetaphosphate in an alkaline aqueous solution, can produce a mixture of 2-phosphoglyceric acid and 3-phosphoglyceric acid. nih.gov This conversion is noteworthy because 2- and 3-phosphoglycerate (B1209933) are key intermediates in glycolysis, one of the most conserved metabolic pathways. nih.govwikipedia.org

The abiotic synthesis of such phosphorylated compounds under plausible early Earth conditions supports the hypothesis that central metabolic pathways may have had their origins in non-enzymatic chemical reactions. The formation of these sugar acids is a critical link to understanding the emergence of glycolysis and the tricarboxylic acid (TCA) cycle, which are among the earliest biochemical processes associated with the origins of life. acs.org The phosphorylation of glyceraldehyde, a related precursor, with agents like diamidophosphate (B1260613) (DAP) to form glyceric acid 2-phosphate further underscores the potential for these molecules to arise prebiotically. researchgate.net Lactic acid is considered a central building block for the synthesis of glyceric acid, contributing to the formation of sugar acids in prebiotic scenarios. acs.org Considering the anoxic conditions of early Earth, the first life forms would have been dominated by anaerobic metabolic pathways, where molecules like glyceric acid and its phosphorylated derivatives could have played an essential role. acs.org

Molecular Mechanisms of Cellular Energy Metabolism Modulation (e.g., NADH/NAD+ Ratio in specific cellular contexts)

D-Glyceric acid (DGA) is a natural organic acid that can subtly modulate cellular energy metabolism. nih.gov In non-human systems, particularly in rat studies, DGA has been observed to influence metabolic processes. nih.gov Cellular synthesis of DGA primarily occurs from D-glyceraldehyde through the action of aldehyde dehydrogenase enzymes, which are often located in the mitochondria. nih.gov The primary enzyme for DGA metabolism is glycerate kinase (GLYCTK), which phosphorylates DGA to the glycolytic intermediate 2-phosphoglycerate, consuming one molecule of ATP in the process. nih.gov

A key aspect of DGA's influence on energy metabolism is its effect on the cellular NADH/NAD+ ratio. The ratio of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to its oxidized form (NAD+) is a critical indicator of the cell's redox state and plays a fundamental role in regulating metabolic pathways. nih.gov Glycolysis and the Krebs cycle involve reactions that produce NADH from NAD+. nih.gov For metabolism to proceed, NAD+ must be regenerated from NADH, a process primarily carried out by the mitochondrial electron transport chain (ETC) under aerobic conditions. nih.gov

Studies have shown that administration of D-Glyceric acid can upregulate the cellular NADH/NAD+ ratio. nih.gov This suggests that DGA can influence the redox balance within the cell, potentially by feeding into pathways that either generate NADH or affect the rate of its re-oxidation to NAD+. nih.govnih.gov An elevated NADH/NAD+ ratio can impact numerous cellular functions and is a key factor in the metabolic derangements observed under conditions of ETC dysfunction. nih.gov The modulation of this ratio by DGA points to its role as a subtle activator of mitochondrial metabolism. nih.govnih.gov

Chelation Chemistry and Calcium Ion Interactions in Biological Environments

Glycerol (B35011), the precursor to glyceric acid, and its deprotonated forms (glycerolates) are effective ligands capable of binding to one or more metal centers. researchgate.net This ability to form complexes with metal ions is known as chelation. D(+)Glyceric acid, as the hemicalcium salt, inherently involves an interaction between the glycerate anion and a calcium ion (Ca2+). scbt.comsigmaaldrich.com In biological environments, the interaction between molecules like glyceric acid and calcium ions is significant due to the ubiquitous role of calcium as a second messenger in cellular signaling and its importance in physiological processes. nih.govabdominalkey.com

The structure of the glycerate ion, with its carboxyl and hydroxyl groups, allows it to act as a ligand, coordinating with metal ions. Glycerol and its derivatives can act as monodentate, bidentate, tridentate, and bridging ligands, leading to the formation of various metal complexes, including polynuclear species. researchgate.netmdpi.com The calcium ion in D(+)Glyceric acid hemicalcium salt is coordinated by the oxygen atoms of the glyceric acid molecule. sigmaaldrich.com

Structural and Kinetic Aspects of Chelation with Various Anions

The chelation of metal ions by ligands like glyceric acid involves specific structural arrangements and is governed by kinetic principles. X-ray crystallography has been instrumental in revealing the diverse coordination modes of glycerol and its deprotonated forms with metal centers. mdpi.com These studies show that the resulting complexes can range from simple mononuclear structures to complex coordination polymers. researchgate.net For instance, in lanthanide complexes, glycerol and glycerolate ligands can exhibit both bidentate and tridentate binding, and bridging ligands can form planar metal-oxygen four-membered rings. mdpi.com

A systematic structural analysis of anion receptor complexes highlights that hydrogen bonding, such as N–H⋯anion interactions, is central to the geometry of the complex. rsc.org While this specific study focused on different receptors, the principle applies to the interaction between the hydroxyl and carboxyl groups of glyceric acid and various anions.

The kinetics of reactions involving glycerol and related compounds have been studied in various contexts, such as dehydration and esterification. researchgate.netnih.govmdpi.com These studies often employ kinetic models like the Langmuir–Hinshelwood (L-H) or Eley–Rideal models to describe the reaction rates based on the interaction between reactants and catalytic sites. nih.govmdpi.com For example, the kinetics of glycerol esterification with acetic acid have been successfully described by a dual-site L-H model. nih.gov While not directly studying chelation kinetics, these analyses provide a framework for understanding the rates and mechanisms of reactions involving the functional groups present in glyceric acid.

| Reaction Type | Catalyst/System | Kinetic Model Applied | Key Finding |

|---|---|---|---|

| Esterification | Tin Exchanged Tungstophosphoric Acid on K-10 | Langmuir–Hinshelwood (L-H) dual-site model | The model successfully described the experimental data for glycerol esterification. nih.gov |

| Dehydration | HZSM-5 and ASPN-40 catalysts | Model based on reaction mechanism with deactivation | The first dehydration step over Brønsted acid sites was identified as the rate-determining step. researchgate.net |

| Conversion to Lactic Acid | Cu NPs catalyst in alkaline media | Langmuir–Hinshelwood (LH) and Eley–Rideal (ER) models | The models adequately described the experimental data for glycerol conversion. mdpi.com |

Influence on Membrane Permeability and Calcium Transport Mechanisms

The interaction of this compound with biological membranes can influence membrane permeability and calcium transport. Cell membranes maintain a steep electrochemical gradient for calcium, with cytosolic concentrations kept very low compared to the extracellular environment. nih.gov This gradient is crucial for cellular signaling and is maintained by a balance of Ca2+ influx and extrusion mechanisms. nih.gov

Calcium transport across epithelial cell membranes occurs via two main pathways: a transcellular path, which is highly regulated, and a paracellular path. abdominalkey.com Transcellular transport involves Ca2+ entry through apical channels, binding to intracellular proteins, and extrusion across the basolateral membrane by a Ca2+-ATPase pump and an Na+/Ca2+ exchanger. nih.govru.nl

The chelation of calcium ions by molecules like glyceric acid can potentially affect these processes. By binding to Ca2+, glycerate could influence the free calcium concentration near the membrane surface, thereby modulating the driving force for its transport through ion channels. Furthermore, studies have shown that certain compounds can induce changes in membrane permeability. nih.gov While direct evidence for this compound is limited, a study on D-Glyceric acid reported that it appeared to sharply enhance cellular membrane integrity. nih.govnih.gov This suggests that the compound may interact with membrane components, potentially influencing their structure and function, which could indirectly affect the transport of ions like calcium.

| Parameter | Observed Effect | Reference |

|---|---|---|

| Cellular NADH/NAD+ ratio | Upregulated | nih.gov |

| Mitochondrial Metabolism | Upregulated | nih.govnih.gov |

| Cellular Membrane Integrity | Sharply enhanced | nih.govnih.gov |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of D-(+)-Glyceric acid hemicalcium salt. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

The expected ¹H NMR signals for D-(+)-Glyceric acid in a suitable solvent like D₂O would show a multiplet for the proton on the chiral carbon (C2), and distinct signals for the two diastereotopic protons on the C3 carbon, which are coupled to the C2 proton.

| Proton Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 (CH) | ~4.0-4.2 | Doublet of doublets (dd) or Multiplet (m) | J(H2,H3a), J(H2,H3b) |

| H-3a (CH₂) | ~3.6-3.8 | Doublet of doublets (dd) | J(H3a,H3b), J(H3a,H2) |

| H-3b (CH₂) | ~3.5-3.7 | Doublet of doublets (dd) | J(H3b,H3a), J(H3b,H2) |

| Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument parameters. |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in D-(+)-Glyceric acid hemicalcium salt gives rise to a distinct signal in the ¹³C NMR spectrum.

The carboxylate carbon (C1) is typically observed at the most downfield chemical shift due to the strong deshielding effect of the oxygen atoms. The carbon bearing the hydroxyl group (C2) and the terminal methylene (B1212753) carbon (C3) appear at more upfield positions.

| Carbon Assignment | Expected Chemical Shift (δ) in ppm |

| C1 (COO⁻) | ~175-180 |

| C2 (CHOH) | ~70-75 |

| C3 (CH₂OH) | ~60-65 |

| Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When D-(+)-Glyceric acid hemicalcium salt is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

The IR spectrum of D-(+)-Glyceric acid hemicalcium salt is dominated by strong and broad absorption bands corresponding to the hydroxyl (O-H) and carboxylate (COO⁻) groups. The presence of water of hydration can also be identified by a broad O-H stretching band.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3600-3200 (broad) | Stretching |

| C-H (alkane) | 3000-2850 | Stretching |

| C=O (carboxylate) | 1620-1550 (asymmetric stretch) | Stretching |

| C=O (carboxylate) | 1420-1300 (symmetric stretch) | Stretching |

| C-O | 1150-1050 | Stretching |

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight and elemental composition of D-(+)-Glyceric acid hemicalcium salt. HRMS provides a highly accurate mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for unambiguous molecular formula confirmation.

For D-(+)-Glyceric acid hemicalcium salt (C₃H₅O₄·0.5Ca), the expected exact mass can be calculated and compared to the experimental value. scbt.com This technique is also invaluable for identifying and quantifying trace impurities by detecting their unique mass-to-charge ratios.

| Ion | Calculated Exact Mass (m/z) |

| [C₃H₅O₄]⁻ | 105.0193 |

| [2(C₃H₅O₄) + Ca - H]⁺ | 249.0017 |

| Note: The observed ions and their relative abundances can vary depending on the ionization technique used (e.g., ESI, MALDI). |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are fundamental for assessing the purity of D-(+)-Glyceric acid hemicalcium salt and for determining its enantiomeric excess. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative assessment of purity. A small amount of the D-(+)-Glyceric acid hemicalcium salt sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase.

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. The presence of impurities is indicated by the appearance of additional spots with different Rf values. Visualization of the spots can be achieved using a variety of methods, such as staining with a potassium permanganate (B83412) solution, which reacts with the hydroxyl groups in the molecule.

Chiral Chromatography for Enantiomeric Separation

The separation of glyceric acid enantiomers, D(-) and L(+), is critical for various diagnostic and research purposes. Chiral High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), provides a robust and sensitive method for their resolution and quantification.

Detailed research has led to the development of specific methods for the enantiomeric separation of glyceric acid from complex matrices. One such established method utilizes a chiral stationary phase (CSP) based on the glycopeptide antibiotic Ristocetin A bonded to silica gel. This type of CSP creates a stereoselective environment where the two enantiomers can form transient, diastereomeric complexes with different stabilities, leading to their differential retention and separation.

The mobile phase composition is a critical parameter in achieving successful separation. A typical mobile phase for this application consists of a mixture of an aqueous buffer and an organic modifier. For instance, a mobile phase of triethylamine (B128534) acetate (B1210297) at a controlled pH of 4.1 with 10% methanol (B129727) has been used effectively. Current time information in Waterloo Regional Municipality, CA. The acidic pH ensures that the glyceric acid is in its anionic form, facilitating interaction with the chiral selector. The mass spectrometer, operating in negative ion mode, allows for highly specific and sensitive detection of the eluting enantiomers. Current time information in Waterloo Regional Municipality, CA.

This technique has been successfully applied to confirm the stereoisomeric configuration of glyceric acid in biological samples, demonstrating its utility in clinical and metabolic research. Current time information in Waterloo Regional Municipality, CA. The two enantiomers of glyceric acid have been baseline separated with distinct retention times using this system. Current time information in Waterloo Regional Municipality, CA.

Table 1: HPLC Parameters for Enantiomeric Separation of Glyceric Acid

Click on the headers to sort the table.

| Parameter | Condition |

| Stationary Phase | Ristocetin A Glycopeptide Antibiotic Bonded Silica Gel |

| Mobile Phase | Triethylamine acetate (pH 4.1) with 10% Methanol |

| Detection | Tandem Mass Spectrometry (MS/MS) in Negative Ion Mode |

| Result | Successful baseline separation of D- and L-Glyceric acid enantiomers |

Crystallographic Analysis of D(+)Glyceric Acid Hemicalcium Salt Structures

A thorough review of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted to obtain structural information for this compound. cam.ac.ukcrystallography.netcrystallography.net

Despite the availability of data for related compounds, such as D-Glyceric acid calcium salt dihydrate sigmaaldrich.comsigmaaldrich.com and the hydrated hemicalcium salt of the racemic mixture (DL-Glyceric acid), a specific, publicly available crystal structure determination for this compound could not be found.

Table 2: Crystallographic Data Availability

| Compound | Crystal Structure Data |

| This compound | Not available in reviewed public databases |

| D-Glyceric acid calcium salt dihydrate | Data available |

| L(-)Glyceric acid hemicalcium salt monohydrate | Data available |

| DL-Glyceric acid hemicalcium salt hydrate | Data available |

The absence of a determined crystal structure for this compound in the public domain means that definitive experimental data on its solid-state conformation and crystal packing is currently lacking.

Theoretical and Computational Investigations

Molecular Modeling Approaches for Understanding Compound Structure and Stereochemistry

Molecular modeling serves as a fundamental tool for visualizing and understanding the three-dimensional structure of D(+)Glyceric acid hemicalcium salt. Given that D-glyceric acid is a chiral molecule, computational methods are invaluable for exploring its stereochemical properties. nih.gov

Various molecular modeling techniques can be employed to represent the structure of this compound. These range from simple molecular mechanics force fields to more sophisticated quantum mechanical methods. Molecular dynamics (MD) simulations, for instance, can be used to explore the conformational landscape of the glyceric acid anion and its interaction with the calcium ion in a solvated environment. nih.govnih.gov These simulations can reveal the preferred coordination geometries of the calcium ion with the carboxylate and hydroxyl groups of the glycerate molecule.

A critical aspect of modeling this compound is to accurately represent the D-configuration at the chiral center (C2). The "(+)" designation refers to its dextrorotatory nature, a property that is ultimately determined by its specific three-dimensional arrangement of atoms. Computational methods can calculate the optical rotation of a given stereoisomer, allowing for a theoretical confirmation of the experimentally observed optical activity.

To illustrate the type of data generated from such modeling, a hypothetical table of conformational analysis results is presented below. This table showcases the kind of energetic information that would be sought to understand the stability of different arrangements of the molecule.

Table 1: Hypothetical Conformational Analysis of D-Glyceric Acid Anion

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 60° | 0.00 | 45 |

| 2 | 180° | 0.85 | 30 |

Density Functional Theory (DFT) Calculations on Reaction Mechanisms and Energy Barriers

Density Functional Theory (DFT) is a powerful quantum computational method used to investigate the electronic structure of molecules and to study reaction mechanisms. For this compound, DFT calculations can provide deep insights into its formation, stability, and potential chemical transformations. For example, the interstellar formation of glyceric acid has been studied using DFT methods like B3LYP/aug-cc-pVTZ to compute energies and optimize geometries. nih.gov

DFT can be employed to model the reaction pathways for the synthesis of D-glyceric acid, such as the oxidation of D-glycerol. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies (energy barriers) for each step of the reaction. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions.

Furthermore, DFT calculations can elucidate the nature of the bonding between the glycerate anions and the calcium cation. By analyzing the electron density distribution, one can characterize the ionic and covalent contributions to the Ca-O bonds. These calculations can also predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Below is a hypothetical data table summarizing the results of DFT calculations on a proposed reaction step for the formation of D-glyceric acid.

Table 2: Hypothetical DFT Calculation Results for a Reaction Step

| Species | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Reactants | B3LYP/6-311+G(d,p) | -532.12345 | 0.0 |

| Transition State | B3LYP/6-311+G(d,p) | -532.09876 | 15.5 |

In Silico Simulations of Intermolecular Interactions and Complex Formation

The interactions between this compound and its environment, such as water molecules or biological macromolecules, are critical to its behavior. In silico simulations, particularly molecular dynamics (MD), are well-suited to study these complex intermolecular interactions. mdpi.commdpi.com

MD simulations can model the process of complex formation between the glycerate anions and the calcium ion in an aqueous solution. These simulations can track the movement of each atom over time, providing a detailed picture of how the solvent molecules arrange themselves around the salt and how the ions interact. The simulations can reveal the structure of the hydration shells around the calcium ion and the glycerate anion, and can be used to calculate thermodynamic properties such as the free energy of binding between the ions. nih.gov

In a biological context, these simulations could be used to study the interaction of this compound with proteins or enzymes. For example, if D-glyceric acid were to bind to the active site of an enzyme, MD simulations could help to identify the key amino acid residues involved in the binding and to understand the conformational changes that occur upon binding. nih.gov Such studies often involve calculating the binding free energy to quantify the affinity of the molecule for its biological target.

A hypothetical table of results from an MD simulation studying the interaction of a D-glycerate anion with a calcium ion in water is presented below.

Table 3: Hypothetical MD Simulation Results for Ion-Ion Interaction in Water

| Parameter | Value | Simulation Time (ns) |

|---|---|---|

| Average Ca²⁺-Glycerate distance | 2.4 Å | 100 |

| Number of coordinating Oxygen atoms | 6 | 100 |

| Radial Distribution Function Peak (g(r)) | 3.5 at 2.4 Å | 100 |

Applications in Chemical Synthesis and Materials Science

D(+)Glyceric Acid Hemicalcium Salt as a Chiral Building Block in Organic Synthesis

The stereochemical purity of D(+)Glyceric acid makes it an important member of the "chiral pool," which comprises readily available, enantiopure natural compounds used as starting materials for complex asymmetric syntheses. acs.orgyoutube.com This approach leverages the pre-existing stereocenter of the molecule to build new, optically active fine chemicals, avoiding the need for often complex and costly asymmetric induction or resolution steps. acs.org

D-glyceric acid is a well-established starting material for the synthesis of other chiral molecules. acs.org Its utility has been demonstrated in the synthesis of optically pure glycerides. In one established method, optically active serine is transformed into glyceric acid through stereospecific diazotization, with the configuration at the second carbon atom being maintained. This glyceric acid is then converted into optically pure isopropylideneglycerol, a crucial intermediate for synthesizing chiral mono-, di-, and triglycerides. nih.gov This intermediate can be further processed to yield optically active glycidol (B123203) (2,3-epoxy-1-propanol), another versatile chiral building block. nih.gov The production of D-glyceric acid itself with excellent selectivity (>99.6% enantiomeric excess) via enzymatic oxidation of glycerol (B35011) further highlights its importance as a chiral compound for subsequent syntheses. researchgate.net

The functional groups of D-glyceric acid allow for straightforward derivatization into more complex chemical agents.

Esters: Monoacyl glyceric acids can be synthesized through the esterification of glyceric acid with saturated fatty acyl chlorides (such as C12, C14, C16, and C18). nih.gov This reaction produces a mixture of two isomers: 2-O-acyl and 3-O-acyl glyceric acids, with the 2-O-acyl derivative being the major product. nih.gov These ester derivatives have significant applications, particularly as surfactants.

Phospholipid Analogs: Glyceric acid serves as a foundational scaffold for the synthesis of a new class of phospholipid analogues. documentsdelivered.com The synthetic strategy involves the initial preparation of long-chain esters or amides of glyceric acid. This is followed by regioselective derivatization of the diol function, which allows for phosphorylation at the primary hydroxyl group and the introduction of the sn-2-ester group. documentsdelivered.com This method is flexible and enables the incorporation of reporter groups (fluorescent, paramagnetic, etc.), creating probes to study phospholipid metabolizing enzymes like phospholipase A2. documentsdelivered.comthermofisher.com

Utilization as a Monomer in Polymer Chemistry

The structure of glyceric acid, containing both a carboxyl and two hydroxyl groups, makes it a suitable monomer for step-growth polymerization, leading to the formation of polyesters and other polymer architectures with desirable properties like biodegradability.

Polyglyceric acid (PGA), a polyester, can be synthesized by the thermal condensation of glyceric acid. nih.gov Research has shown that using an acid catalyst can accelerate this polymerization by over 100-fold, enabling the synthesis of insoluble polymers from both L- and DL-glyceric acid. nih.gov The condensation of the enantiopure L-glyceric acid yields an insoluble polymer more readily than the racemic DL-glyceric acid. nih.gov

Furthermore, glyceric acid is used to create novel polymer structures:

Poly(glyceric acid carbonate): A degradable analogue of poly(acrylic acid) has been synthesized via the ring-opening copolymerization of a protected glyceric acid derivative (benzyl glycidate) and CO2. nih.govacs.org The resulting poly(glyceric acid carbonate) degrades rapidly (half-life of approximately two weeks) and exhibits lower cytotoxicity compared to poly(acrylic acid). nih.govacs.org

Branched Poly(lactic acid) (PLA): Glyceric acid can be used as a branching agent during the polycondensation of lactide. nih.gov The resulting branched PLA has lower crystallinity and glass transition temperatures than conventional linear PLA, effectively acting as a bio-based modifier for PLA plastics. nih.gov

These applications are part of a broader effort to develop biodegradable polymers, which often feature hydrolysable ester bonds similar to those found in poly(glycolic acid) and poly(lactic acid). kinampark.comyoutube.comyoutube.com

Glyceric acid derivatives have been successfully developed as a new class of bio-based, or "green," surfactants. nih.gov By esterifying glyceric acid with fatty acyl chlorides, monoacyl glyceric acids are produced that exhibit significant surface activity. nih.gov

Research findings indicate that these surfactants are highly effective. For instance, 2-O-lauroyl glyceric acid can reduce the surface tension of water to approximately 25 mN/m at concentrations above its critical micelle concentration (CMC). nih.gov The sodium salts of diacylated glyceric acid have also demonstrated superior surface tension-lowering activity. jst.go.jpnih.gov These glyceric acid-based surfactants show higher surface activity compared to some commercially available synthetic surfactants, positioning them as promising alternatives derived from renewable resources. nih.gov

| Compound | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |

|---|---|---|

| 2-O-Lauroyl GA | 3.0 x 10-4 M | ~25 |

Role in Catalysis and Electrochemical Processes

While not typically used as a catalyst itself, glyceric acid is a key target product in advanced catalytic and electrochemical processes designed to convert biomass-derived feedstocks, like glycerol, into value-added chemicals. frontiersin.orgnih.gov

The selective catalytic oxidation of glycerol to glyceric acid is a significant value-added reaction. nih.gov This process is a cascade reaction, and achieving high selectivity for glyceric acid without deep oxidation or C-C bond cleavage is a considerable challenge. nih.gov Advanced strategies, such as using synergistic catalysts, have been developed to achieve high glycerol conversion (e.g., ~90%) with high selectivity for glyceric acid (e.g., ~80%). nih.gov

Similarly, in electrochemical processes, research has focused on the selective conversion of glycerol into various chemicals, including glyceric acid. frontiersin.org Electrocatalysis offers a route to upgrade waste products from other industries, such as converting ethylene (B1197577) glycol from PET plastic hydrolysis into valuable chemicals like glycolic acid, a structurally related α-hydroxy acid. acs.org These processes highlight the role of glyceric acid as a valuable target molecule in the development of sustainable chemical production routes from renewable or waste feedstocks.

Function as an Electrolyte in Electrocatalytic Oxidation Reactions (e.g., Glycerol Conversion)

D-Glyceric acid calcium salt dihydrate has been identified as a potential electrolyte for the electrocatalytic oxidation of glycerol. chemicalbook.com The electrocatalytic oxidation of glycerol is a significant area of research, aiming to convert a surplus byproduct of biodiesel production into valuable chemicals. In such electrochemical systems, the electrolyte plays a critical role in facilitating ion transport and can significantly influence the reaction's efficiency and the distribution of products. ua.es

While specific mechanistic studies detailing the performance of this compound as the primary electrolyte are limited, its role would be defined by the electrochemical behavior of the glycerate anion and the calcium cation. The glycerate anion, being an organic species, could have specific interactions with the electrode surface, potentially influencing the selectivity towards certain oxidation products. In the broader context of glycerol oxidation, glyceric acid itself is a key product, and its presence as the electrolyte anion could influence the reaction equilibrium. uvic.ca The complete oxidation of glycerol can lead to various products, and the electrolyte environment is a key factor in steering the reaction towards desired chemicals like glyceric acid, tartronic acid, or mesoxalic acid. nih.gov

Table 1: Products of Electrocatalytic Glycerol Oxidation

| Product Category | Examples |

| C3 Products | Glyceraldehyde, Dihydroxyacetone, Glyceric acid, Tartronic acid, Mesoxalic acid, Lactic acid |

| C2 Products | Glycolic acid, Oxalic acid |

| C1 Products | Formic acid, Carbon dioxide |

This table provides a general overview of potential products from glycerol oxidation, the selectivity of which is influenced by factors including the electrolyte.

Involvement in Catalyst Systems for Chemical Transformations (e.g., Lactic Acid Production)

The conversion of biomass-derived molecules like glycerol into valuable platform chemicals such as lactic acid is a key focus of sustainable chemistry. researchgate.netnih.govrheolution.com Lactic acid and its derivatives are precursors to biodegradable polymers like polylactic acid (PLA). rsc.org The catalytic conversion of glycerol to lactic acid often proceeds through a series of oxidation and rearrangement reactions, where glyceric acid can be an intermediate. ua.esnih.gov

These transformations are typically carried out using homogeneous or heterogeneous catalysts under specific temperature and pressure conditions, often in an alkaline medium. researchgate.netrheolution.comnih.gov While various metal-based catalysts, including those supported on basic oxides like calcium oxide (CaO), have been investigated for this process, there is no direct research found that explicitly details the use of this compound as a component of these catalyst systems. rsc.orgmdpi.com

However, the components of this compound—the calcium ion and the glycerate anion—are relevant to this chemical transformation. Calcium oxide and calcium hydroxide (B78521) are known to be effective basic catalysts or co-catalysts in the conversion of sugars and glycerol to lactic acid. mdpi.comnih.gov The basicity they provide facilitates key reaction steps, such as isomerization and retro-aldol condensation. mdpi.com It is plausible that under certain reaction conditions, the glycerate anion could be released and participate in the reaction sequence, potentially influencing the reaction pathway or product distribution. The catalytic system's ability to fine-tune the reaction environment is crucial for achieving high selectivity towards lactic acid. nih.govacs.org

Table 2: Catalytic Approaches for Lactic Acid Production from Glycerol

| Catalyst Type | Description |

| Homogeneous Catalysts | Soluble metal salts or complexes, often requiring strong bases. researchgate.net |

| Heterogeneous Catalysts | Solid catalysts, such as metals supported on oxides (e.g., Au/graphite, CuO/activated carbon), offering easier separation and reuse. nih.govnih.gov |

| Base Catalysts | Alkaline compounds like NaOH or CaO that promote key reaction steps. rheolution.commdpi.com |

This table summarizes general catalytic strategies for converting glycerol to lactic acid.

Application in Advanced Materials and Biomaterials Research

The unique properties of this compound make it a candidate for use in the development of advanced materials, particularly in the field of biomaterials where biocompatibility and specific functionalities are paramount.

Utilization as a Cross-linking Agent in Polymer Matrices (e.g., Alginate-Based Materials)

Alginate, a polysaccharide derived from brown seaweed, is widely used in biomedical applications due to its ability to form hydrogels. nih.govrheolution.com These hydrogels are typically formed through ionic cross-linking, where divalent cations like calcium (Ca²⁺) interact with the guluronic acid blocks of the alginate polymer chains to form a stable, three-dimensional network often described by the "egg-box model". nih.govmdpi.com The extent of cross-linking and the resulting mechanical properties of the hydrogel can be controlled by the concentration and type of the cation used. nih.govnih.gov

While calcium chloride (CaCl₂) and calcium sulfate (B86663) (CaSO₄) are commonly used as sources of calcium ions for alginate cross-linking, the use of this compound for this purpose is not extensively documented in scientific literature. nih.govyoutube.com However, given that it provides Ca²⁺ ions, it could theoretically function as a cross-linking agent. The presence of the glycerate anion could potentially influence the properties of the resulting hydrogel. Anions have been shown to have specific effects on the gelation and thermodynamic properties of calcium alginate hydrogels. nih.gov The glycerate anion, being a hydroxyl- and carboxyl-rich organic molecule, might interact with the alginate chains through hydrogen bonding, potentially modifying the hydrogel's structure, swelling behavior, and mechanical strength. researchgate.netnih.gov Further research would be needed to fully understand the specific impact of the glycerate anion in this context.

Table 3: Factors Influencing Alginate Hydrogel Properties

| Factor | Influence on Hydrogel Properties |

| Alginate Concentration | Affects viscosity and final gel strength. |

| M/G Ratio of Alginate | The ratio of mannuronic (M) to guluronic (G) acid blocks influences gel strength and flexibility. Higher G content generally leads to stronger, more brittle gels. |

| Cation Type (e.g., Ca²⁺, Ba²⁺) | The affinity of the cation for the alginate chains affects the cross-linking density and gel stability. |

| Cation Concentration | Higher concentrations generally lead to stiffer and more densely cross-linked gels. rheolution.com |

| Presence of Other Ions/Molecules | Anions and other molecules can interact with the polymer chains and influence gel properties. nih.gov |

This interactive table outlines key parameters that determine the characteristics of alginate hydrogels.

Integration into Calcium Compound-Based Materials for Specialized Functions

Calcium-based materials, particularly calcium phosphates like hydroxyapatite, are fundamental components of bone and teeth and are widely used in biomedical engineering for bone regeneration and tissue engineering scaffolds. mdpi.com The development of novel hybrid and composite materials that mimic the structure and function of natural tissues is an active area of research. mdpi.com

Glyceric acid and its derivatives have been explored for their applications in bio-related functional materials. nih.govnih.gov For instance, derivatives of glyceric acid have shown potential in skincare and as protective agents for biological macromolecules. nih.gov Given that D-glyceric acid is a natural metabolite, its incorporation into biomaterials is of interest.

The integration of this compound into calcium compound-based materials could offer a strategy to create multifunctional materials. The calcium ions from the salt can contribute to the structural integrity of calcium-based scaffolds, while the D-glycerate moiety could be leveraged for its biocompatibility and potential to impart specific biological or chemical functionality. For example, it could be used in biomineralization processes to create hybrid organic-inorganic materials with tailored properties. mdpi.com While specific examples of such integrations are not yet widely reported, the concept aligns with the broader trend of developing advanced biomaterials with enhanced performance and specialized functions. nih.gov

Q & A

Q. How should researchers document synthesis protocols to ensure reproducibility in chiral salt studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.